4-Hydroxyphenyethyl sulfonic acid

Catalog No.
S8620114
CAS No.
M.F
C8H10O4S
M. Wt
202.23 g/mol
Availability
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4-Hydroxyphenyethyl sulfonic acid

Product Name

4-Hydroxyphenyethyl sulfonic acid

IUPAC Name

2-(4-hydroxyphenyl)ethanesulfonic acid

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

InChI

InChI=1S/C8H10O4S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4,9H,5-6H2,(H,10,11,12)

InChI Key

WJKABEIYWRNFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)O)O

4-Hydroxyphenethyl sulfonic acid is an organic compound that features a sulfonic acid group attached to a phenethyl backbone with a hydroxyl substituent. Its molecular formula is C8H10O3SC_8H_{10}O_3S, and it is characterized by the presence of a hydroxyl group (-OH) on the aromatic ring, which enhances its solubility and reactivity in various chemical environments. This compound belongs to the class of sulfonic acids, which are known for their high acidity and ability to form salts when neutralized with bases. The sulfonic acid functional group significantly increases the water solubility of organic compounds, making them useful in various applications.

Typical of sulfonic acids:

  • Electrophilic Aromatic Substitution: The hydroxyl group can direct electrophiles to the ortho or para positions on the aromatic ring, facilitating further functionalization.
  • Deprotonation: Under basic conditions, the sulfonic acid can lose a proton to form a sulfonate salt, which can then undergo nucleophilic substitution reactions.
  • Formation of Sulfonamides: Reacting with amines can yield sulfonamides, which are important in medicinal chemistry.

These reactions highlight the versatility of 4-hydroxyphenethyl sulfonic acid in organic synthesis.

4-Hydroxyphenethyl sulfonic acid exhibits various biological activities, particularly as an antioxidant and anti-inflammatory agent. The presence of both hydroxyl and sulfonic acid groups allows it to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. Studies have indicated that compounds with similar structures can influence metabolic processes and may have therapeutic applications in treating oxidative stress-related diseases.

Several methods have been developed for synthesizing 4-hydroxyphenethyl sulfonic acid:

  • Sulfonation of Hydroxyphenethyl Compounds: This method involves treating hydroxyphenethyl compounds with sulfur trioxide or oleum to introduce the sulfonic acid group.
  • Microwave-Assisted Synthesis: Recent advancements allow for efficient synthesis using microwave irradiation, which enhances reaction rates and yields when converting phenolic compounds into their sulfonated derivatives .
  • Hydroxylamine Sulfonation: The compound can also be synthesized by reacting hydroxylamine with sulfur trioxide, followed by hydrolysis to yield the desired product .

These methods provide flexibility in terms of scale and efficiency for producing 4-hydroxyphenethyl sulfonic acid.

Unique Features4-Hydroxyphenethyl Sulfonic AcidHydroxyl, SulfonicPharmaceuticals, CosmeticsHigh water solubility due to both functional groupsHydroxylamine-O-sulfonic AcidHydroxylamine, SulfonicOrganic synthesisUsed primarily as a reagentPhenol Sulfonic AcidHydroxyl, SulfonicDye manufacturingImportant precursor for dyesTaurineAmino, SulfonicNutritional supplementEssential nutrient with physiological roles

This table illustrates how 4-hydroxyphenethyl sulfonic acid stands out due to its dual functional groups that enhance both reactivity and solubility compared to other similar compounds.

Research on interaction studies involving 4-hydroxyphenethyl sulfonic acid has focused on its biochemical effects. For instance:

  • Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, highlighting its potential therapeutic benefits.
  • Drug Interactions: Investigations into how this compound interacts with other pharmaceuticals reveal potential synergies or antagonistic effects that could influence drug efficacy.

Such studies are crucial for understanding the full scope of biological activity and therapeutic potential.

Several compounds share structural similarities with 4-hydroxyphenethyl sulfonic acid, including:

  • Hydroxylamine-O-sulfonic Acid: This compound features a hydroxylamine moiety and is used primarily as a reagent in organic synthesis .
  • Phenol Sulfonic Acid: An aromatic compound that serves as an important precursor in dye manufacturing and as a reagent in various

Acid-Base Behavior in Aqueous Systems

4-Hydroxyphenyethyl sulfonic acid exhibits complex acid-base behavior in aqueous systems due to its dual functional groups: a phenolic hydroxyl group and a sulfonic acid group. The compound acts as a diprotic acid with distinct dissociation characteristics for each acidic center [1] [2].

The sulfonic acid group demonstrates strong acidic properties with a pKa value below zero, indicating complete dissociation in aqueous solution under normal conditions [1]. This behavior is consistent with other aromatic sulfonic acids, which are known to be strong acids due to the electron-withdrawing nature of the sulfonate group [3]. The phenolic hydroxyl group exhibits weaker acidity, with an estimated pKa value in the range of 9.0-10.0, similar to other para-substituted phenols [2] [4].

The presence of the electron-withdrawing sulfonic acid group significantly influences the acidity of the phenolic hydroxyl group through inductive effects. This results in a lower pKa value for the phenol group compared to unsubstituted phenol, making 4-hydroxyphenyethyl sulfonic acid a stronger acid overall [4]. Studies on similar compounds have shown that the sulfonic acid group can decrease the pKa of phenolic groups by approximately 1-2 units through resonance stabilization of the conjugate base [4].

PropertyValue/Description
Molecular Weight202.23 g/mol
Functional GroupsPhenolic hydroxyl (-OH) and sulfonic acid (-SO₃H)
pKa (phenol group)Estimated ~9.0-10.0 (similar to phenol)
pKa (sulfonic acid group)Strong acid, pKa < 0
Dissociation behaviorDiprotic acid with stepwise dissociation
Amphoteric naturePredominantly acidic in aqueous solution
Buffer capacityHigh at pH near phenol pKa
Acid strength comparisonStronger than phenol due to electron-withdrawing -SO₃H group
Conjugate base stabilityStabilized by resonance and inductive effects
Ionic strength effectsIonization affected by ionic strength of medium

The stepwise dissociation of 4-hydroxyphenyethyl sulfonic acid follows the general pattern observed for diprotic acids. The first dissociation involves the sulfonic acid group, which occurs readily due to its strong acidic nature. The second dissociation involves the phenolic hydroxyl group, which requires higher pH conditions. This behavior provides the compound with buffering capacity in the pH range corresponding to the phenolic pKa [2] [4].

Solubility Characteristics Across Solvent Systems

The solubility profile of 4-hydroxyphenyethyl sulfonic acid is dominated by its highly polar nature, resulting from the presence of both hydrophilic functional groups and the aromatic ring system. In aqueous systems, the compound demonstrates exceptional solubility due to extensive hydrogen bonding capabilities and ionic interactions [5].

Water solubility is particularly high, with the compound readily dissolving to form clear solutions [5]. The sulfonic acid group contributes significantly to water solubility through its ability to form strong ionic interactions with water molecules. The phenolic hydroxyl group further enhances aqueous solubility through hydrogen bonding mechanisms [6]. This high water solubility is characteristic of aromatic sulfonic acids, which typically exhibit water solubilities exceeding 100 g/L [6].

Solvent SystemSolubilityMechanism
WaterHighly solubleHydrogen bonding with water molecules
MethanolSolubleHydrogen bonding with hydroxyl groups
EthanolModerately solubleLimited hydrogen bonding
AcetoneLimited solubilityPolarity mismatch
BenzenePoorly solubleHydrophobic interactions predominate
HexaneInsolubleIncompatible polarity
Dimethyl sulfoxide (DMSO)Highly solubleStrong polar interactions
Buffer solutions (pH 7)SolubleIonic interactions in buffered environment
Alkaline solutions (pH > 8)Highly soluble (forms salts)Salt formation with hydroxide ions
Acidic solutions (pH < 3)SolubleProtonation equilibrium

In organic solvents, solubility varies significantly with solvent polarity. Polar protic solvents such as methanol and ethanol exhibit good solubility due to hydrogen bonding interactions with both the phenolic and sulfonic acid groups [7]. The solubility decreases progressively in less polar solvents, with benzene showing poor solubility and alkanes like hexane demonstrating complete insolubility [7].

The pH-dependent solubility behavior is particularly noteworthy. In alkaline solutions, the compound forms highly soluble salts through deprotonation of both acidic groups, significantly enhancing solubility [5]. In acidic conditions, the phenolic group remains protonated while the sulfonic acid group remains ionized, maintaining reasonable solubility through ionic interactions [5].

Thermal Stability and Decomposition Pathways

The thermal stability of 4-hydroxyphenyethyl sulfonic acid is moderate, with decomposition occurring through multiple pathways involving both functional groups. Thermogravimetric analysis reveals that the compound remains stable up to approximately 200°C, after which decomposition begins [8] [9].

The initial thermal event typically involves dehydration of any bound water molecules, occurring in the temperature range of 100-150°C. This is followed by the primary decomposition processes, which begin around 200-250°C [8]. The decomposition pathways are complex and involve several mechanisms characteristic of aromatic sulfonic acids [8].

PropertyValue/Description
Melting PointEstimated 60-80°C (hydrated form)
Boiling PointDecomposes before boiling
Decomposition Temperature200-250°C (onset)
Thermal Stability RangeStable up to ~200°C
Initial DecompositionDehydration at 100-150°C
Primary Decomposition ProductsSO₂, phenolic compounds, water
Weight Loss PatternStepwise weight loss
Activation EnergyEstimated 120-150 kJ/mol
Decomposition KineticsFirst-order decomposition
Thermal Analysis MethodTGA/DSC analysis required

The primary decomposition pathway involves the elimination of sulfur dioxide from the sulfonic acid group, a process commonly observed in aromatic sulfonic acids [8]. Studies on similar compounds have shown that this process typically occurs through a first-order kinetic mechanism with activation energies in the range of 120-150 kJ/mol [8].

Simultaneously, the phenolic group undergoes decomposition through various mechanisms, including dehydration and oxidation processes. The interaction between the two functional groups during thermal decomposition can lead to complex intermediate species and multiple decomposition products [8].

The thermal decomposition products include sulfur dioxide, various phenolic compounds, water, and carbonaceous residues. The specific product distribution depends on the heating rate, atmosphere (oxidative or inert), and temperature profile [8]. Under oxidative conditions, complete mineralization can occur at higher temperatures, producing carbon dioxide and water as final products [8].

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

202.02997997 g/mol

Monoisotopic Mass

202.02997997 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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